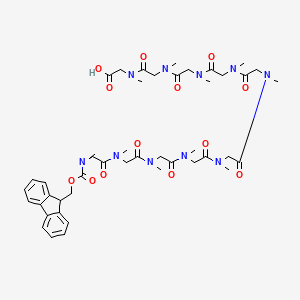
Fmoc-N(Me)-Sar10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N(Me)-Sar10: is a synthetic peptide derivative that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group and N-methylation. This compound is used extensively in peptide synthesis due to its ability to enhance the bioavailability and stability of peptides. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis, which allows for the stepwise assembly of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N(Me)-Sar10 typically involves solid-phase peptide synthesis (SPPS) using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The process includes the following steps:
Attachment to Resin: The amino acid is attached to the 2-CTC resin.
N-Methylation: The N-methylation step can be performed using either dimethyl sulfate or methyl iodide.
Fmoc Protection: The Fmoc group is introduced using Fmoc-OSu and diisopropylethylamine (DIEA) in dichloromethane (DCM).
Cleavage from Resin: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-N(Me)-Sar10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds.
Reduction: Reduction reactions can be used to break disulfide bonds.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products:
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Removal of the Fmoc group to expose the free amine.
Applications De Recherche Scientifique
Chemistry: Fmoc-N(Me)-Sar10 is used in the synthesis of complex peptides and proteins. Its stability and ease of removal make it ideal for stepwise peptide assembly.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs.
Medicine: The compound is used in the design of therapeutic peptides with enhanced stability and bioavailability. It is also used in the development of peptide vaccines.
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Fmoc-N(Me)-Sar10 involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions using piperidine. This allows for the stepwise assembly of peptides without unwanted side reactions. The N-methylation enhances the stability and bioavailability of the peptide by reducing the susceptibility to enzymatic degradation.
Comparaison Avec Des Composés Similaires
- Fmoc-N-Me-Thr(tBu)-OH
- Fmoc-N-Me-βAla-OH
- Fmoc-N-Me-Leu-OH
Comparison: Fmoc-N(Me)-Sar10 is unique due to its specific sequence and the incorporation of N-methylation, which enhances its stability and bioavailability compared to other Fmoc-protected amino acids. The presence of the Fmoc group allows for efficient peptide synthesis, while the N-methylation reduces enzymatic degradation, making it a valuable compound in peptide research and development .
Propriétés
Formule moléculaire |
C45H62N10O13 |
|---|---|
Poids moléculaire |
951.0 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C45H62N10O13/c1-46(20-36(57)48(3)22-38(59)50(5)24-40(61)52(7)26-42(63)54(9)28-44(65)66)35(56)19-47(2)37(58)21-49(4)39(60)23-51(6)41(62)25-53(8)43(64)27-55(10)45(67)68-29-34-32-17-13-11-15-30(32)31-16-12-14-18-33(31)34/h11-18,34H,19-29H2,1-10H3,(H,65,66) |
Clé InChI |
LWJFVEBBBTXGOQ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)

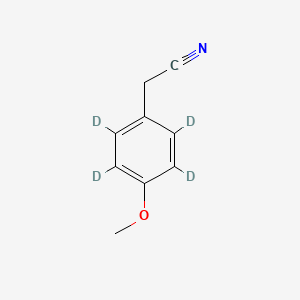



![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)
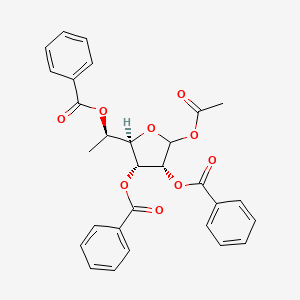
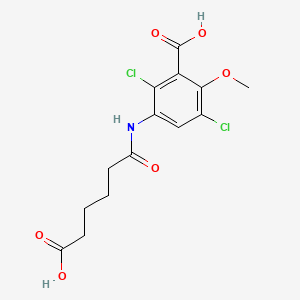
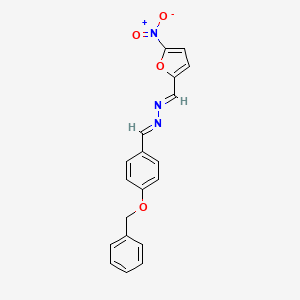
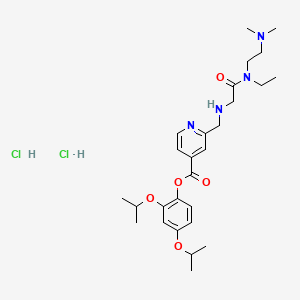

![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388710.png)

